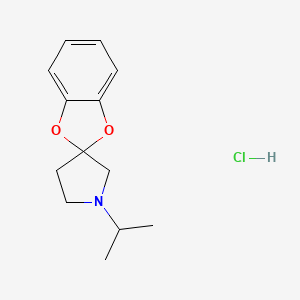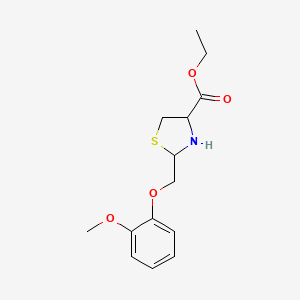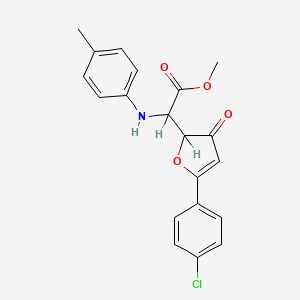
Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- is a complex organic compound that features a benzene ring substituted with fluorine and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-fluoro-4-nitrobenzene with 4-fluorophenyl magnesium bromide to form a Grignard reagent, which is then reacted with 2-methylpropoxy bromide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can lead to the formation of simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties
Wirkmechanismus
The mechanism of action of Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler aryl halide with similar substitution patterns.
4-Fluorophenyl methyl sulfone: Another fluorinated benzene derivative with different functional groups.
Uniqueness
Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- is unique due to its combination of fluorine and phenoxy groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or advanced material properties.
Eigenschaften
CAS-Nummer |
83493-13-4 |
|---|---|
Molekularformel |
C23H22F2O2 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1-fluoro-4-[[2-(4-fluorophenyl)-2-methylpropoxy]methyl]-2-phenoxybenzene |
InChI |
InChI=1S/C23H22F2O2/c1-23(2,18-9-11-19(24)12-10-18)16-26-15-17-8-13-21(25)22(14-17)27-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
CPTRFRUYZIZULO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


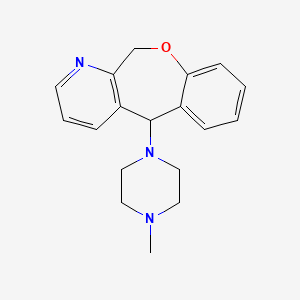

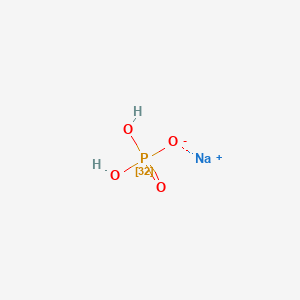
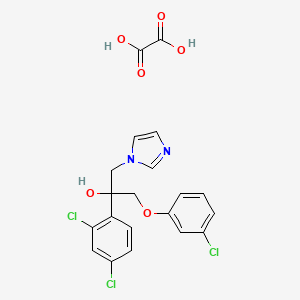

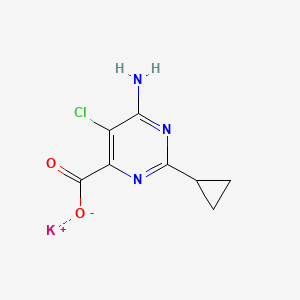
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)

